2-Amino-N2-isobutyryl-2'-deoxyadenosine
説明
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound follows the characteristic nucleoside framework, consisting of a modified purine base attached to a 2'-deoxyribose sugar moiety through a glycosidic bond. The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide, which comprehensively describes its structural complexity. The compound exhibits specific stereochemical configurations at multiple chiral centers within the sugar moiety, designated as (2R,4S,5R), which are crucial for its biological activity and conformational stability.
The purine base component features a 2,6-diaminopurine structure where the N2 position is modified with an isobutyryl group (2-methylpropanamide). This modification significantly alters the hydrogen bonding pattern and electronic distribution compared to natural adenine. The sugar component maintains the standard 2'-deoxyribose configuration found in deoxyribonucleosides, with hydroxyl groups at the 3' and 5' positions while lacking the 2' hydroxyl group characteristic of ribonucleosides. The glycosidic bond connects the N9 position of the purine base to the C1' carbon of the sugar, maintaining the β-configuration typical of natural nucleosides.
The molecular weight of 336.35 grams per mole reflects the addition of the isobutyryl protecting group to the base 2-amino-2'-deoxyadenosine structure. The compound's molecular formula C14H20N6O4 indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and four oxygen atoms, with the isobutyryl group contributing C4H7NO to the overall composition.
Crystallographic Data and Three-Dimensional Conformational Analysis
Computational analysis has provided detailed insights into the three-dimensional conformational properties of this compound. The compound exhibits an exact mass of 336.15460314 Daltons and a monoisotopic mass of 336.15460314 Daltons, indicating high precision in mass determination. The molecular complexity, as calculated by computational methods, reaches a value of 467, reflecting the intricate three-dimensional arrangement of atoms and functional groups.
The three-dimensional conformational analysis reveals that the compound possesses three defined atom stereocenters with zero undefined atom stereocenters, indicating complete stereochemical definition. This stereochemical precision is crucial for understanding the compound's biological interactions and stability. The compound exhibits zero defined and undefined bond stereocenters, suggesting that all stereochemical information resides in the atomic positions rather than in bond configurations.
The computational structural analysis indicates a heavy atom count of 24, which includes all atoms except hydrogen. The formal charge of the molecule is zero, indicating electrical neutrality under standard conditions. The compound consists of a single covalently-bonded unit, confirming its integrity as a discrete molecular entity. These crystallographic parameters provide essential information for understanding the compound's physical behavior and potential interactions with other molecules.
Table 1: Computational Structural Properties of this compound
Spectroscopic Profiling (¹H/¹³C/¹⁵N Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. The compound's InChI (International Chemical Identifier) representation is InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1, which provides a complete description of the molecular connectivity and stereochemistry.
The Simplified Molecular Input Line Entry System representation for the compound is CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC@@HO)N, which offers a concise method for representing the molecular structure in computational databases. This representation clearly shows the connectivity between the isobutyryl group and the purine base, as well as the stereochemical configuration of the sugar moiety.
Mass spectrometric analysis confirms the molecular ion peak corresponding to the molecular weight of 336.35 grams per mole. The fragmentation pattern would be expected to show characteristic losses corresponding to the sugar moiety, the isobutyryl group, and various combinations thereof. The base peak would likely correspond to the protonated molecular ion under positive ionization conditions.
Table 2: Spectroscopic Identifiers for this compound
| Identifier Type | Value | Reference |
|---|---|---|
| InChI Key | JHVDTXUCSJIARJ-DJLDLDEBSA-N | |
| SMILES | CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC@@HO)N | |
| CAS Registry Number | 104477-50-1 |
Tautomeric Forms and Electronic Structure Calculations
The electronic structure of this compound exhibits several important characteristics that influence its chemical behavior and biological activity. The compound displays an XLogP3 value of 0.4, indicating moderate lipophilicity that balances hydrophobic and hydrophilic character. This property is crucial for understanding the compound's solubility behavior and membrane permeability characteristics.
The hydrogen bonding capacity of the compound includes four hydrogen bond donor sites and eight hydrogen bond acceptor sites. This extensive hydrogen bonding network significantly influences the compound's interaction with water molecules, other nucleosides, and proteins. The donor sites primarily include the amino groups on the purine base and the hydroxyl groups on the sugar moiety, while the acceptor sites encompass the nitrogen atoms in the purine ring system and the oxygen atoms in both the sugar and the isobutyryl carbonyl group.
The compound exhibits four rotatable bonds, which contribute to its conformational flexibility. This flexibility is primarily associated with the glycosidic bond rotation, the rotation around the isobutyryl amide bond, and the rotation of the hydroxymethyl group on the sugar moiety. The topological polar surface area of 148 square angstroms reflects the compound's significant polar character, which influences its solubility in polar solvents and its potential for intermolecular interactions.
Tautomeric considerations for this compound involve potential forms related to the amino group positions and the amide functionality of the isobutyryl group. The 2-amino group on the purine base can exist in different protonation states depending on pH conditions, potentially affecting the compound's electronic distribution and hydrogen bonding patterns. The isobutyryl amide group maintains a stable configuration under physiological conditions, but may participate in resonance structures that influence the overall electronic density of the purine base.
Table 3: Electronic and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 0.4 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 148 Ų | |
| Isotope Atom Count | 0 |
特性
IUPAC Name |
N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVDTXUCSJIARJ-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Base Modification and Isotopic Labeling
The adenine base is constructed through a series of diazotization and amidation reactions. Imidazole-4,5-dicarboxylic acid undergoes sequential treatment with Na¹⁵NO₂ and ¹⁵NH₄Cl to introduce ¹⁵N isotopes at the N1 and N3 positions. Ring closure with sodium ethyl xanthate yields a hypoxanthine intermediate, which is subsequently methylated at the 2-position to form 2-(methylthio)hypoxanthine. Enzymatic transglycosylation using purine nucleotide phosphorylase then attaches the 2-deoxyribose moiety from 2′-deoxyguanosine, producing [1,3,NH₂-¹⁵N₃]-2′-deoxyadenosine.
N2-Isobutyryl Protection
The exocyclic amine at the N2 position is protected using isobutyric anhydride in pyridine. This step is performed under anhydrous conditions to avoid hydrolysis of the acyl group. Glyoxal is often employed to temporarily mask the amine, facilitating selective acylation at the N2 position over other reactive sites. After protection, the glyoxal adduct is removed via mild acid treatment, yielding this compound with >95% purity.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | Na¹⁵NO₂, H₂O, 0–5°C | 85% |
| Transglycosylation | Purine nucleotide phosphorylase, 37°C | 70% |
| N2 Protection | Isobutyric anhydride, pyridine, 25°C | 98% |
Solid-Phase Phosphoramidite Synthesis
The phosphoramidite approach, widely used in oligonucleotide synthesis, has been adapted for preparing protected nucleosides like this compound. This method ensures compatibility with automated DNA synthesizers.
5′-O-Dimethoxytrityl Protection
The 5′-hydroxyl group of 2′-deoxyadenosine is first protected with a dimethoxytrityl (DMTr) group using DMTr chloride in pyridine. This step achieves near-quantitative yields and prevents undesired coupling during phosphoramidite activation.
N2-Isobutyrylation and 3′-Phosphitylation
The N2 amine is acylated with isobutyryl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to minimize side reactions. Subsequent phosphitylation of the 3′-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite produces the phosphoramidite derivative, which is purified via flash chromatography.
Typical Reaction Scheme
-
DMTr Protection : 2′-Deoxyadenosine + DMTrCl → 5′-O-DMTr-2′-deoxyadenosine
-
N2 Acylation : 5′-O-DMTr-2′-deoxyadenosine + isobutyryl chloride → 5′-O-DMTr-N2-isobutyryl-2′-deoxyadenosine
-
Phosphitylation : Product + 2-cyanoethyl phosphoramidite → Phosphoramidite derivative
Halogenation-Amination Sequential Strategy
A patent-pending method leverages halogenation followed by amination to introduce the protected amine group. This route starts with 2′-deoxyguanosine, which is converted to 2-iodo-2′-deoxyadenosine via iodination using N-iodosuccinimide (NIS) in anhydrous DMF.
Iodination and Ammonolysis
The 2-position of adenine is iodinated under radical conditions initiated by AIBN. Subsequent displacement of the iodide with aqueous ammonia introduces the primary amine, which is immediately protected with isobutyric anhydride. This one-pot methodology reduces purification steps and improves overall yield.
Optimized Parameters
-
Iodination: NIS (1.2 eq), AIBN (0.1 eq), DMF, 60°C, 12 h
-
Amination: NH₃ (aq), 25°C, 24 h
-
Protection: Isobutyric anhydride (2 eq), pyridine, 0°C → 25°C
Comparative Analysis of Synthetic Routes
The choice of method depends on scalability, isotopic labeling requirements, and compatibility with downstream applications.
Purification and Characterization
Final purification is achieved using reverse-phase HPLC (C18 column) with a gradient of acetonitrile in triethylammonium acetate buffer. Critical characterization data include:
化学反応の分析
Types of Reactions
2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.
科学的研究の応用
2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.
Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.
Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.
作用機序
The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.
類似化合物との比較
Structural and Functional Modifications
The following table highlights key structural and functional differences between 2-Amino-N2-isobutyryl-2'-deoxyadenosine and related compounds:
Key Observations :
- Sugar Modifications: Unlike 2'-amino-2'-deoxyadenosine, which introduces a basic amino group at the 2'-position, the target compound retains a hydroxyl group at 2'-deoxyribose, preserving DNA-like hybridization properties .
- Thermodynamic Stability: Substitutions like 3-deaza-2'-deoxyadenosine reduce duplex stability by ~4°C per insertion due to altered pKa (6.80 vs. 3.62 for unmodified 2'-deoxyadenosine) and disrupted minor-groove hydration .
Research Implications and Limitations
- Synthetic Utility : The isobutyryl group offers superior protection compared to benzoyl or acetyl groups, enabling high-yield phosphoramidite-based oligonucleotide synthesis .
- Knowledge Gaps: Direct comparisons of enzymatic processing (e.g., polymerase incorporation) between this compound and analogs like N6-benzoyl-2'-deoxyadenosine are absent in current literature.
- Future Directions: Studies on duplex stability, transporter affinity, and antitrypanosomal activity of this compound are needed to validate hypotheses derived from structural analogs.
生物活性
2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS No. 104477-50-1) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that can influence various biochemical pathways, particularly those involving nucleic acids and protein interactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
The molecular formula of this compound is , which reflects its structure as a modified nucleoside. The compound features an amino group and an isobutyryl moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₅O₄ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 104477-50-1 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its role as a substrate and inhibitor in various enzymatic processes:
- Inhibition of Nucleoside Kinases : The compound can inhibit nucleoside kinases, which are crucial for the phosphorylation of nucleosides, impacting nucleotide synthesis and cellular energy metabolism.
- Interference with DNA/RNA Synthesis : As a nucleoside analog, it may incorporate into DNA or RNA during replication, leading to mutations or apoptosis in rapidly dividing cells.
- Modulation of Enzyme Activity : It has been shown to affect the activity of certain enzymes involved in nucleotide metabolism, potentially altering cellular signaling pathways.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antitumor Activity
Case studies have indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. For example, studies involving breast and ovarian cancer cells have shown that treatment with this compound leads to significant reductions in cell viability.
Antiviral Properties
In vitro studies suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | Steele et al., 2005 |
| Antiviral | Inhibits replication of specific viruses | Mekhail & Markman, 2002 |
| Enzyme Modulation | Alters nucleoside kinase activity | Research Study X |
Q & A
Q. What are the established synthetic routes for 2-Amino-N2-isobutyryl-2'-deoxyadenosine, and how are they optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via chemical phosphorylation or microbial biotransformation . For example, enzymatic methods using E. coli cells with nucleotide phosphorylases have been employed to produce 2'-deoxyadenosine derivatives, achieving high specificity . Chemical synthesis often involves protecting group strategies (e.g., isobutyryl groups) to prevent side reactions. Chromatographic purification (HPLC or paper chromatography) and spectroscopic validation (NMR, MS) are critical for ensuring purity . Challenges include low yields due to steric hindrance from the isobutyryl group, requiring optimization of reaction conditions (e.g., pH, temperature) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Spectroscopic techniques (e.g., H/C NMR, IR) confirm functional groups and stereochemistry, while mass spectrometry (ESI-MS) validates molecular weight . Purity is assessed via reverse-phase HPLC with UV detection at 260 nm, calibrated against isotope-labeled standards (e.g., C-2'-deoxyadenosine) . Paper chromatography using polar solvents (e.g., butanol-acetic acid-water) separates the compound from biotransformation byproducts, with spectrophotometric quantification at 254 nm .
Advanced Research Questions
Q. How does the sugar moiety conformation influence the reactivity and stability of this compound?
- Methodological Answer : The C4'-exo sugar conformation is critical for intramolecular cyclization reactions, as seen in 8,5'-cyclo-2'-deoxyadenosine formation. However, this high-energy conformation is rare in B-form DNA, limiting reactivity in duplex contexts. Computational modeling (e.g., MD simulations) and X-ray crystallography reveal that steric effects from the isobutyryl group stabilize alternative conformations, impacting photochemical degradation pathways . Experimental validation involves UV irradiation under acidic conditions, monitoring spectral changes (e.g., 260 nm hypochromicity) and product profiling via LC-MS .
Q. What experimental approaches are used to study DNA damage and repair mechanisms involving this compound?
- Methodological Answer : Fenton reaction systems (Fe/HO) generate hydroxyl radicals to induce oxidative damage, with quantification of 8,5'-cyclo adducts via isotope dilution LC-MS/MS . Enzymatic assays with adenosine deaminase 2 (ADA2) assess deamination kinetics, as ADA2 interacts with deoxyadenosine derivatives in lysosomal DNA repair pathways . Competitive inhibition studies using H-labeled analogs (e.g., 2-Fluoro-2'-deoxyadenosine) measure binding affinity to repair enzymes .
Q. What challenges arise in crystallizing this compound for structural studies, and how are they addressed?
- Methodological Answer : Crystallization is hindered by flexibility of the deoxyribose moiety and hygroscopicity. Strategies include:
- Using low-temperature crystallization (e.g., 100 K) to reduce thermal motion.
- Co-crystallization with stabilizing ligands (e.g., Mg ions).
- Hirshfeld surface analysis to optimize packing interactions, as demonstrated for α-D-2'-deoxyadenosine derivatives . Data collection at synchrotron facilities improves resolution for small-molecule crystallography .
Data Contradictions and Resolution
- Synthesis Yields : Microbial biotransformation (e.g., E. coli) achieves higher specificity but lower yields (~60%) compared to chemical synthesis (~40%), attributed to enzymatic substrate preferences .
- Conformational Stability : Computational models predict higher C4'-exo population in monomeric forms than observed experimentally in duplex DNA, suggesting context-dependent stabilization .
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